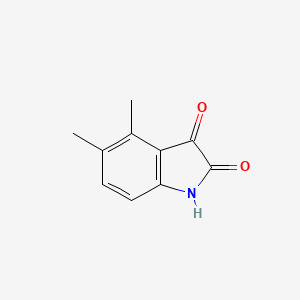

4,5-Dimethylisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSNRWCIFIUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295729 | |

| Record name | 4,5-Dimethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100487-79-4 | |

| Record name | 4,5-Dimethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,5-dimethylisatin, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the core synthetic methodologies, providing structured data and experimental protocols to facilitate its preparation in a laboratory setting.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of organic compounds renowned for their wide-ranging biological activities, including potential as anticancer, antiviral, and antimicrobial agents. The substitution pattern on the aromatic ring of the isatin core significantly influences its pharmacological profile. This compound, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules. This guide focuses on the practical synthesis of this specific derivative.

Core Synthesis Pathways

The two most prominent and historically significant methods for the synthesis of isatin and its substituted analogues are the Sandmeyer synthesis and the Stolle synthesis.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, first reported in the early 20th century, remains one of the most common and direct methods for preparing isatins from anilines.[1][2] The synthesis is a two-step process:

-

Formation of an Isonitrosoacetanilide Intermediate: The corresponding aniline, in this case, 3,4-dimethylaniline, is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the intermediate, 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide.

-

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding the final isatin product.[3]

A general workflow for the Sandmeyer synthesis is depicted below.

Stolle Synthesis

The Stolle synthesis provides a robust alternative to the Sandmeyer method.[1][2] This pathway involves two main steps:

-

Amide Formation: The starting aniline is first acylated with oxalyl chloride to form an N-aryloxamyl chloride intermediate.

-

Friedel-Crafts Cyclization: The intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to yield the isatin.[1][2]

The logical relationship of the Stolle synthesis is outlined below.

Quantitative Data Summary

The following table summarizes typical yields for the Sandmeyer synthesis of substituted isatins, which can be considered indicative for the synthesis of this compound.

| Synthesis Step | Reactants | Product | Typical Yield | Reference |

| Sandmeyer: Isonitrosoacetanilide Formation | p-Chloroaniline, Chloral Hydrate, Hydroxylamine HCl | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | 90.2% | [4] |

| Sandmeyer: Cyclization | (E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, Sulfuric Acid | 5,7-Dimethylisatin | 60% | [5] |

| Overall Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine HCl, Sulfuric Acid | Isatin | >75% | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Sandmeyer pathway. These protocols are adapted from established procedures for structurally similar compounds.

Protocol 1: Synthesis of 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide (Intermediate)

Adapted from the synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.[4]

Materials:

-

3,4-Dimethylaniline

-

Chloral Hydrate

-

Hydroxylamine Hydrochloride

-

Sodium Sulfate

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Prepare a solution of sodium sulfate by dissolving a sufficient amount in deionized water to achieve saturation.

-

In the three-neck round-bottom flask, combine 3,4-dimethylaniline (1 equivalent), concentrated hydrochloric acid (1 equivalent), and deionized water.

-

To this stirred mixture, add a solution of chloral hydrate (1.1 equivalents) in water.

-

Subsequently, add a solution of hydroxylamine hydrochloride (3 equivalents) in water.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Maintain the reflux for 1-2 hours. The product will begin to precipitate from the solution.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide.

-

Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of this compound (Cyclization)

Adapted from the synthesis of 5,7-dimethylisatin.[5]

Materials:

-

2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

5% Sodium Hydroxide solution

-

4N Hydrochloric Acid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Beakers

-

Büchner funnel and filter flask

Procedure:

-

Carefully add concentrated sulfuric acid to a round-bottom flask and heat to 50 °C with stirring.

-

In small portions, add the 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide (1 equivalent) to the heated sulfuric acid, maintaining the temperature between 50 °C and 75 °C.

-

After the addition is complete, increase the temperature to 80 °C and stir for an additional 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate will form.

-

Collect the crude product by vacuum filtration and wash with water.

-

Dissolve the crude product in a 5% sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 4N hydrochloric acid to precipitate the purified this compound.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.

Conclusion

The Sandmeyer synthesis provides a reliable and well-established route for the preparation of this compound from commercially available 3,4-dimethylaniline. While the Stolle synthesis offers a viable alternative, the Sandmeyer pathway is often preferred due to its straightforward procedure and generally good yields. The detailed protocols provided in this guide, adapted from proven methodologies for similar compounds, offer a solid foundation for the successful laboratory synthesis of this compound, a key intermediate for further research and development in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dimethylisatin

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-Dimethylisatin, a derivative of the versatile heterocyclic compound isatin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. Therefore, where specific data for the 4,5-dimethyl derivative is unavailable, information for the parent compound, isatin, is provided as a reference point.

| Property | This compound | Isatin (Parent Compound) |

| Molecular Formula | C₁₀H₉NO₂[1][2] | C₈H₅NO₂ |

| Molecular Weight | 175.18 g/mol [1][2] | 147.13 g/mol [3] |

| Melting Point | Data not available | 200-203 °C (decomposes)[3] |

| Boiling Point | Data not available | Data not available |

| Solubility (Water) | Data not available | Poorly soluble[4][5] |

| Solubility (Organic Solvents) | Data not available | More soluble in ethanol, methanol, and DMSO[4] |

| pKa | Data not available | Data not available |

| logP | Data not available | 0.83[3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is indicative of a pure compound.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

2.2. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Vials, analytical balance, shaker, filtration device, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated in a constant temperature shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique.

-

2.3. Determination of pKa

The pKa is a measure of the strength of an acid in solution.

-

Apparatus: Potentiometer with a pH electrode, burette, stirrer.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

2.4. Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the un-ionized solute in the octanol and water phases at equilibrium.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrument for quantification (e.g., HPLC).

-

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Biological Activity and Potential Signaling Pathway

Isatin and its derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines.[6] Studies on multi-substituted isatin derivatives have shown that they can induce apoptosis (programmed cell death) in cancer cells.[6] While the specific mechanism for this compound has not been elucidated, a plausible pathway involves the activation of the intrinsic apoptosis pathway.

Proposed Antiproliferative Mechanism of Isatin Derivatives:

Isatin derivatives, including potentially this compound, may exert their anticancer effects by inducing cellular stress, leading to the activation of the mitochondrial-mediated apoptotic pathway. This process involves the release of cytochrome c from the mitochondria, which then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing Antiproliferative Activity

The following workflow outlines the key steps to evaluate the potential of this compound as an antiproliferative agent.

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

References

The Biological Versatility of 4,5-Dimethylisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While 4,5-dimethylisatin serves as a valuable scaffold in medicinal chemistry, a comprehensive and consolidated body of research detailing the specific biological activities of its derivatives remains somewhat nascent in publicly accessible literature. However, by examining studies that utilize this compound as a precursor and analyzing the broader trends in isatin derivative research, we can construct a detailed technical guide to their potential and established biological functions. This document synthesizes available data on anticancer and antimicrobial properties, outlines key experimental protocols, and visualizes relevant biological and experimental pathways.

Anticancer Activity of Isatin Derivatives

Isatin and its derivatives are a well-established class of compounds with significant potential in oncology. Their mechanism of action is often multifaceted, involving the inhibition of various protein kinases, induction of apoptosis, and disruption of cell cycle progression.

A notable study by Bari et al. (2022) explored the anticancer potential of novel 1,3,4-thiadiazole- and aziridine-based indolin-2-ones. In their work, a mixture including this compound was synthesized and used as a starting material for a series of derivatives. These compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines. While the specific data for the 4,5-dimethyl substituted compounds were not individually detailed in the primary report, the overall findings indicated that many of these isatin-based hybrids demonstrated broad-spectrum anticancer activity.[1][2] Two compounds from the broader study, a 5-fluoro substituted 1,3,4-thiadiazole derivative (IVc) and a 5-fluoro substituted aziridine derivative (VIc), showed potent activities against breast cancer (IC50 = 1.47 μM) and colon cancer (IC50 = 1.40 μM) cell lines, respectively.[1]

The general anticancer efficacy of substituted isatins is well-documented. For instance, a series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and screened for their activity against HeLa cancer cell lines. The IC50 values for these compounds ranged from 10.64 to 33.62 μM.[3]

Quantitative Anticancer Activity Data for Substituted Isatin Derivatives

The following table summarizes the in vitro anticancer activity of various isatin derivatives against different cancer cell lines.

| Compound Class | Substitution Pattern | Cell Line | Activity Metric | Value (µM) | Reference |

| 1,3,4-Thiadiazole-Indolin-2-one | 5-Fluoro | Breast Cancer Panel | IC50 | 1.47 | [1] |

| Aziridine-Indolin-2-one | 5-Fluoro | Colon Cancer Panel | IC50 | 1.40 | [1] |

| 3-Imino-Indolin-2-one | 5-Halo | HeLa | IC50 | 10.64 - 33.62 | [3] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Caption: Workflow of the MTT assay for determining cytotoxicity.

Caption: Simplified intrinsic apoptosis pathway induced by isatin derivatives.

Antimicrobial Activity of Isatin Derivatives

Derivatives of isatin have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. While specific studies focusing on this compound derivatives are not abundant, the broader class of compounds shows significant promise. For instance, various quinoline derivatives, which can be synthesized from isatin precursors, have demonstrated potent antimicrobial effects.

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Antimicrobial Testing Workflow

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The isatin scaffold is a cornerstone in the development of new therapeutic agents, with a demonstrated breadth of biological activity. While the specific exploration of this compound derivatives is an emerging area, the foundational knowledge from broader isatin research strongly suggests their potential as effective anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to elucidate their specific structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The methodologies and pathways outlined in this guide provide a solid framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 4,5-Dimethylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4,5-Dimethylisatin, a heterocyclic compound belonging to the isatin family. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. This document details the probable synthetic route for this compound via the Sandmeyer synthesis, outlines the general biological significance of the isatin scaffold, and discusses the potential mechanisms of action for its anticancer effects. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant information from closely related analogues to provide a foundational understanding for researchers in the field.

Introduction

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound. First isolated in 1841, its core structure has become a privileged scaffold in drug discovery, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities. These activities include antiviral, antimicrobial, anti-inflammatory, and, most notably, anticancer effects. The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating its biological activity. This compound, a derivative with methyl groups at the 4 and 5 positions, is a subject of interest for its potential as a therapeutic agent.

Discovery and History

The specific discovery of this compound is not well-documented in readily available scientific literature. However, its existence and synthesis are predicated on the well-established chemistry of isatins, which dates back to the 19th century. The primary and most versatile method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis, first described in 1919. It is highly probable that this compound was first synthesized using this method from the corresponding aniline, 3,4-dimethylaniline.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, the Sandmeyer isatin synthesis is the most probable and widely used method.[1][2] This reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization to the isatin.

General Experimental Protocol (Representative Sandmeyer Synthesis)

The following is a representative protocol for the synthesis of a substituted isatin, which can be adapted for the synthesis of this compound from 3,4-dimethylaniline.

Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, a solution of 3,4-dimethylaniline in aqueous hydrochloric acid is prepared.

-

To this solution, chloral hydrate and hydroxylamine hydrochloride are added.

-

The mixture is heated, typically to around 80-100°C, for a period of time to facilitate the condensation reaction.

-

Upon cooling, the isonitrosoacetanilide intermediate precipitates out of the solution.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Cyclization to this compound

-

The dried N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide is slowly added to a stirred, pre-heated strong acid, such as concentrated sulfuric acid or methanesulfonic acid.[1]

-

The reaction temperature is carefully controlled, typically between 60-80°C, to promote cyclization without causing decomposition.[1]

-

After the reaction is complete, the mixture is poured onto crushed ice, causing the this compound to precipitate.

-

The crude product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [3] |

| CAS Number | 100487-79-4[3] |

| Melting Point | Not available |

| Appearance | Expected to be a colored solid (typically orange to red)[4] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Table 2: Expected Spectral Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups on the benzene ring, as well as a signal for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C3), the aromatic carbons, and the methyl group carbons. The carbonyl carbons are typically found in the 160-185 ppm region.[5] |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and lactam groups (around 1700-1750 cm⁻¹), and C=C stretching of the aromatic ring. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (175.18). |

Biological Activities and Potential Applications

Isatin and its derivatives have been extensively studied for their wide range of biological activities.[6] While specific studies on this compound are limited, the isatin scaffold is a well-established pharmacophore with significant potential in drug development.

Anticancer Activity

The most prominent biological activity of isatin derivatives is their anticancer effect.[7][8] Numerous studies have demonstrated the potent cytotoxicity of various substituted isatins against a wide range of cancer cell lines. The anticancer mechanism of isatin derivatives is often multi-faceted and can involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Mechanism of Action in Cancer

The anticancer activity of isatin derivatives is believed to stem from their ability to interact with various cellular targets and signaling pathways.

Kinase Inhibition

A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] Isatin derivatives have been shown to inhibit several key kinases involved in cancer progression, including:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest and apoptosis.[10]

-

Receptor Tyrosine Kinases (RTKs): Isatins can inhibit RTKs such as VEGFR and EGFR, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis.

Induction of Apoptosis

Isatin derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as the Bcl-2 family, and the activation of caspases, the executioner enzymes of apoptosis.[8]

Signaling Pathways

The anticancer effects of isatin derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation. While specific pathways affected by this compound have not been elucidated, isatin compounds are known to interfere with pathways such as:

-

PI3K/Akt/mTOR pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.

-

MAPK/ERK pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

-

NF-κB signaling pathway: This pathway plays a key role in inflammation and cancer.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound.

Potential Anticancer Signaling Pathways

Caption: Potential signaling pathways modulated by isatin derivatives in cancer cells.

Conclusion

This compound represents a promising, yet under-investigated, member of the isatin family of compounds. Based on the extensive research into the isatin scaffold, it is reasonable to hypothesize that this compound possesses significant biological activities, particularly anticancer properties. Further research is warranted to synthesize and characterize this compound, and to evaluate its efficacy and mechanism of action in various cancer models. This technical guide serves as a foundational resource to stimulate and guide future research in this area.

References

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 4. researchgate.net [researchgate.net]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

4,5-Dimethylisatin molecular weight and formula

An In-depth Technical Guide to 4,5-Dimethylisatin

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and potential biological significance, adhering to a structured format for clarity and ease of comparison.

Core Molecular Information

This compound, a derivative of the isatin scaffold, possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its unique structure, featuring a fused benzene and pyrrolidine-2,3-dione ring system with methyl substitutions at the 4 and 5 positions, makes it a subject of interest in medicinal chemistry. The isatin core is a privileged structural motif known to be a versatile building block for the synthesis of more complex heterocyclic systems and is present in a wide array of biologically active molecules.[3]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Isatin (Parent Compound)

| Property | Value |

| Melting Point | 203.5 °C (with partial sublimation)[4] |

| Water Solubility | 1.9 g/L at 20°C[4][5] |

| Appearance | Orange-red monoclinic prism crystals[4] |

| Stability | Stable, but incompatible with strong acids[4][5] |

Synthesis of this compound

The primary synthetic route to this compound is through the Sandmeyer isatin synthesis. This classical method is widely employed for preparing substituted isatin derivatives.[1]

Experimental Protocol: Sandmeyer Isatin Synthesis (General Procedure)

This protocol is adapted for the synthesis of this compound starting from 3,4-dimethylaniline.

Materials:

-

3,4-Dimethylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated sulfuric acid

-

Sodium sulfate

-

Hydrochloric acid

-

Water

-

Ethanol (optional, as a co-solvent if the aniline derivative has poor solubility)[1]

Procedure:

-

Formation of Isonitrosoacetanilide Intermediate:

-

A mixture of 3,4-dimethylaniline, hydroxylamine hydrochloride, and sodium sulfate is prepared in water containing hydrochloric acid.

-

Chloral hydrate is added to the mixture.

-

The resulting mixture is heated to reflux.

-

Upon completion of the reaction, the mixture is filtered, and the crude isonitrosoacetanilide intermediate is collected and dried.[3]

-

-

Cyclization to this compound:

-

The dried intermediate is slowly added to concentrated sulfuric acid with stirring.

-

The reaction mixture is heated to facilitate cyclization.

-

After the reaction is complete, the mixture is cooled and poured over ice to precipitate the crude this compound.

-

The precipitate is filtered, washed with water, and dried.[1][3]

-

Purification:

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activities of Isatin Derivatives

Isatin and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][6] The biological activity of isatin derivatives is often attributed to the reactivity of the carbonyl groups, particularly at the C3 position.[3] While specific studies on the biological activities of this compound are limited in the provided search results, the general activity profile of the isatin class of compounds suggests its potential as a scaffold for drug discovery. For instance, various substituted isatin derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.[3]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow for this compound and a conceptual representation of the screening process for biological activity of isatin derivatives.

References

A Technical Guide to the Spectroscopic Characterization of 4,5-Dimethylisatin

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for 4,5-Dimethylisatin and its parent compound, isatin. This allows for a comparative understanding of the influence of the dimethyl substitution on the spectral features.

Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Isatin)

| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |

| This compound | -CH₃ (at C4) | ~2.3 | s |

| -CH₃ (at C5) | ~2.4 | s | |

| H6 | ~7.4 | d | |

| H7 | ~6.9 | d | |

| N-H | ~11.0 | br s | |

| Isatin | H4 | 7.60-7.54 | m |

| H5 | 7.12-7.08 | m | |

| H6 | 7.60-7.54 | m | |

| H7 | 6.88 | d | |

| N-H | ~11.0 | br s |

Prediction basis: The introduction of electron-donating methyl groups at the C4 and C5 positions is expected to cause a slight upfield shift (to lower ppm values) of the remaining aromatic protons (H6 and H7) due to increased electron density. The methyl protons themselves will appear as sharp singlets in the typical aromatic methyl region.

Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Isatin)

| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) |

| This compound | -CH₃ (at C4) | ~18 |

| -CH₃ (at C5) | ~20 | |

| C2 (C=O) | ~184 | |

| C3 (C=O) | ~159 | |

| C3a | ~118 | |

| C4 | ~135 | |

| C5 | ~138 | |

| C6 | ~125 | |

| C7 | ~112 | |

| C7a | ~150 | |

| Isatin | C2 (C=O) | 184.4 |

| C3 (C=O) | 159.1 | |

| C3a | 117.9 | |

| C4 | 124.9 | |

| C5 | 138.2 | |

| C6 | 123.0 | |

| C7 | 112.1 | |

| C7a | 150.7 |

Prediction basis: The chemical shifts of the carbonyl carbons (C2 and C3) are expected to be largely unaffected. The carbons directly bonded to the methyl groups (C4 and C5) will be shifted downfield, while the methyl carbons themselves will appear in the aliphatic region.

Table 3: IR Spectral Data (Predicted for this compound, Experimental for Isatin)

| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) | Intensity |

| This compound | N-H Stretch | 3200-3100 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium | |

| C=O Stretch (Amide) | ~1745 | Strong | |

| C=O Stretch (Ketone) | ~1730 | Strong | |

| C=C Stretch (Aromatic) | 1620-1580 | Medium | |

| Isatin | N-H Stretch | 3192 | Medium |

| C=O Stretch (Amide) | 1747 | Strong | |

| C=O Stretch (Ketone) | 1732 | Strong | |

| C=C Stretch (Aromatic) | 1617 | Medium |

Prediction basis: The IR spectrum will be dominated by the two strong carbonyl absorptions. The presence of methyl groups will introduce additional C-H stretching and bending vibrations in the aliphatic region.

Table 4: Mass Spectrometry Data (Predicted for this compound)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 175.06 | Molecular Ion |

| [M-CO]⁺ | 147.07 | Loss of carbon monoxide |

| [M-CO-HCN]⁺ | 120.06 | Subsequent loss of hydrogen cyanide |

Prediction basis: The molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol . The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for isatins involve the loss of CO and HCN.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[1] Further dilute as necessary for the specific instrument.

-

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, a direct insertion probe may be used. For ESI, the sample solution is infused directly or via liquid chromatography.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

-

Synthetic Pathway Visualization

The synthesis of this compound can be conceptually approached from the corresponding aniline, 3,4-dimethylaniline, through a Sandmeyer-type reaction followed by cyclization. The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthesis of this compound from 3,4-dimethylaniline.

References

solubility of 4,5-Dimethylisatin in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4,5-Dimethylisatin. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this guide offers insights based on the solubility of its parent compound, isatin, and its isomers. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of this compound in various solvents.

Introduction to this compound

This compound is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to its wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, making it a crucial parameter in drug discovery and development. Understanding the solubility of this compound is essential for its formulation, delivery, and overall therapeutic potential.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents could not be located. However, information on the solubility of the parent compound, isatin, and qualitative data for isomeric dimethylisatins can provide valuable guidance.

Qualitative Solubility of Dimethylisatin Isomers

Qualitative assessments for isomers of this compound suggest poor aqueous solubility.

-

5,7-Dimethylisatin: Reported to be insoluble in water.[4]

Based on these findings, it is reasonable to infer that this compound also exhibits low solubility in aqueous solutions.

Quantitative Solubility of Isatin (Parent Compound)

The solubility of isatin has been determined in a range of solvents. This data, presented in the table below, can serve as a useful benchmark for estimating the solubility behavior of this compound. The addition of two methyl groups to the isatin core in this compound is expected to increase its lipophilicity, which may lead to a decrease in solubility in polar solvents and an increase in non-polar organic solvents compared to the parent compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Mass Fraction Solubility (g/g) |

| Water | 298.15 | 0.00514 | 0.00042 |

| Ethanol | 298.15 | 4.09 | 0.0131 |

| 1-Butanol | - | - | - |

| Dichloromethane | - | - | - |

| 1,2-Dichloroethane | - | - | - |

| Chloroform | - | - | - |

| Carbon Tetrachloride | - | - | - |

| Methanol | - | - | - |

| Transcutol | 298.15 | 523 | 1.20 |

| PEG-400 | 298.15 | 98.5 | 0.0402 |

| Ethylene Glycol (EG) | 298.15 | 7.54 | 0.0180 |

| Propylene Glycol (PG) | 298.15 | 6.73 | 0.0132 |

| Isopropyl Alcohol (IPA) | 298.15 | 4.19 | 0.0104 |

| 2-Butanol | 298.15 | 5.16 | 0.0103 |

| Ethyl Acetate (EA) | 298.15 | 5.68 | 0.00954 |

Note: Data for some solvents was not available in the searched literature. The provided data is for the parent compound, isatin, and should be used as a reference point for this compound.[5][6][7]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Apparatus

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

To further separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Determination of Solute Concentration:

-

Accurately weigh a clean, dry, pre-weighed container (e.g., a glass vial or aluminum pan).

-

Transfer a known volume or mass of the clear filtrate into the pre-weighed container.

-

Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried residue is achieved.

-

Cool the container in a desiccator and re-weigh it.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried residue (g) / Volume of filtrate (L))

or

Solubility ( g/100 g solvent) = (Mass of dried residue (g) / Mass of solvent in the filtrate (g)) x 100

-

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Logical Relationship of Solubility Data

Caption: Relationship between available and inferred solubility data.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Isatins: A Case Study of 7-Methylisatin

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive, publicly available crystal structure determination for 4,5-Dimethylisatin could not be located in crystallographic databases or the scientific literature. This guide provides a detailed framework for the crystal structure analysis of substituted isatins, utilizing the closely related and structurally characterized compound, 7-Methyl-1H-indole-2,3-dione (7-Methylisatin), as a primary example. The methodologies and principles described herein are directly applicable to the analysis of this compound, should single crystals become available.

Introduction: The Significance of Isatin Scaffolds in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography provides the most definitive method for elucidating the solid-state structure of these molecules, offering precise insights into their conformation, intermolecular interactions, and packing arrangements. This technical guide outlines the key experimental protocols and data analysis involved in the crystal structure determination of substituted isatins, with a focus on providing a practical framework for researchers in the field.

Molecular Structure of this compound

While the full crystal structure is not available, the two-dimensional molecular structure of this compound is well-established.

Caption: 2D structure of this compound.

Case Study: Crystal Structure Analysis of 7-Methyl-1H-indole-2,3-dione

The crystal structure of 7-Methylisatin provides a valuable reference for understanding the solid-state behavior of methylated isatin derivatives.

Data Presentation

The following tables summarize the key crystallographic data for 7-Methylisatin.[1]

Table 1: Crystal Data and Structure Refinement for 7-Methylisatin [1]

| Parameter | Value |

| Empirical formula | C₉H₇NO₂ |

| Formula weight | 161.16 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 7.8114 (10) Å |

| b | 3.8832 (4) Å |

| c | 24.362 (3) Å |

| α | 90° |

| β | 99.055 (5)° |

| γ | 90° |

| Volume | 729.76 (15) ų |

| Z | 4 |

| Density (calculated) | 1.467 Mg/m³ |

| Absorption coefficient | 0.11 mm⁻¹ |

| F(000) | 336 |

Table 2: Data Collection and Refinement Details for 7-Methylisatin [1]

| Parameter | Value |

| Diffractometer | Bruker D8 Venture CMOS |

| Radiation source | Mo Kα radiation |

| Theta range for data collection | 2.9 to 25.2° |

| Index ranges | -9 ≤ h ≤ 9, -4 ≤ k ≤ 4, -29 ≤ l ≤ 29 |

| Reflections collected | 18978 |

| Independent reflections | 1342 [R(int) = 0.050] |

| Completeness to theta = 25.5° | 99.9 % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1342 / 1 / 114 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I > 2σ(I)] | R1 = 0.036, wR2 = 0.089 |

| R indices (all data) | R1 = 0.046, wR2 = 0.093 |

| Largest diff. peak and hole | 0.20 and -0.17 e.Å⁻³ |

Structural Commentary

The molecule of 7-Methylisatin is nearly planar, with a mean deviation from planarity of 0.034 Å for the non-hydrogen atoms.[1] In the crystal, the molecules form dimers through pairs of N—H⋯O hydrogen bonds.[1] These dimers are further organized into stacks along the b-axis via parallel slipped π–π interactions, with an intercentroid distance of 3.8832 (4) Å and an interplanar distance of 3.4038 (7) Å.[1] This stacking arrangement is a common feature in the crystal structures of planar aromatic molecules and contributes significantly to the stability of the crystal lattice.

Experimental Protocols

Synthesis of Substituted Isatins

A general method for the synthesis of substituted isatins involves the Sandmeyer isonitrosoacetanilide isatin synthesis. This typically involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding isatin.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For isatin derivatives, solvents such as ethanol, methanol, or ethyl acetate are often effective. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and then allowing the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, during which time single crystals should form.

X-ray Diffraction Analysis

A single crystal of suitable size and quality is mounted on a goniometer head. For 7-Methylisatin, data was collected on a Bruker D8 Venture CMOS diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 200 K.[1] The data is collected using a series of φ and ω scans to cover the entire reciprocal space. The collected diffraction data is then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction. The structure is solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow and Relationships

The following diagrams illustrate the general workflow for crystal structure analysis and the relationship between molecular structure and biological activity.

Caption: General workflow for crystal structure analysis.

Caption: Relationship between structure and biological activity.

Conclusion

The crystal structure analysis of substituted isatins is a critical step in understanding their chemical and physical properties and in developing their potential as therapeutic agents. While the specific crystal structure of this compound remains to be determined, the analysis of closely related compounds like 7-Methylisatin provides a robust framework for such investigations. The detailed methodologies and data presented in this guide are intended to support researchers in the synthesis, crystallization, and structural elucidation of novel isatin derivatives, ultimately contributing to the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Endogenous Presence and Function of Isatins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative of tryptophan metabolism found in a wide range of mammalian tissues and body fluids.[1][2][3] Initially identified as a component of the endogenous monoamine oxidase (MAO) inhibitor "tribulin," isatin has since been recognized as a pleiotropic molecule with a diverse array of biological functions.[4][5] Its concentrations fluctuate significantly, often increasing in response to stress, suggesting a role as a biomarker and mediator of physiological stress responses.[5][6][7][8] Isatin interacts with numerous molecular targets, including natriuretic peptide receptors, guanylate cyclases, and monoamine oxidases, thereby modulating critical signaling pathways in the central nervous, cardiovascular, and other systems.[4][9] Its ability to influence processes such as apoptosis, cell proliferation, and neurotransmission has positioned isatin and its synthetic derivatives as promising scaffolds in drug discovery for conditions ranging from neurodegenerative diseases to cancer.[1][10][11][12] This technical guide provides a comprehensive overview of the endogenous presence of isatin, its key molecular functions, the signaling pathways it modulates, and the experimental methodologies used for its study.

Endogenous Presence and Distribution

Isatin is widely distributed throughout mammalian tissues and fluids, with its concentration varying significantly by location and physiological state.[9] It has been identified in the brain, peripheral tissues, blood, urine, and cerebrospinal fluid of rodents and humans.[5] Basal tissue concentrations are typically in the sub-micromolar to low micromolar range, but can increase several-fold under conditions of stress.[4][5][6]

Quantitative Data on Isatin Distribution

The following table summarizes the basal concentrations of endogenous isatin found in various rat tissues and fluids. These values highlight the compound's distinct and discontinuous distribution.

| Tissue/Fluid | Organism | Basal Concentration (µM) | Notes | Reference |

| Brain | ||||

| Hippocampus | Rat | 1.0 - 1.3 | Highest concentrations in the brain.[4] | [4] |

| Cerebellum | Rat | 1.0 - 1.3 | High concentration area.[4] | [4] |

| Striatum | Rat | 1.0 - 1.3 | High concentration area.[4] | [4] |

| Peripheral Organs | ||||

| Seminal Vesicles | Rat | 47.4 - 79.0 | Highest peripheral concentrations.[4] | [4] |

| Vas Deferens | Rat | 47.4 - 79.0 | Highest peripheral concentrations.[4] | [4] |

| Heart | Rat | Up to 3.0 | Concentration increases 2-3 fold under stress.[4] | [4] |

| Liver | Rat | ~1.5 | [4] | |

| Spleen | Rat | ~0.3 | [4] | |

| Body Fluids | ||||

| Blood/Serum | Rat | Up to 2.9 (under stress) | Basal levels can exceed 1 µM.[4][5] | [4][5] |

| Blood | Human | Can exceed 1.0 | [5] | |

| Plasma | Pig | 0.458 ± 0.091 | Measured via fluorescence-based enzymatic assay.[13] | [13] |

| Urine | Rat | Increases 2.5 - 6 fold under stress | Isatin output is a marker of stress.[4] | [4] |

Biological Functions and Molecular Targets

Isatin exerts its biological effects by interacting with a wide range of proteins and signaling molecules. Its most potent and well-characterized actions involve the modulation of the natriuretic peptide system and the inhibition of monoamine oxidase B.[4][9]

Central Nervous System (CNS)

In the CNS, isatin exhibits a dualistic, dose-dependent effect on behavior. At lower doses, it is anxiogenic, an effect that may be linked to its antagonism of anxiolytic systems and its ability to increase glucocorticoid levels.[5][6][8] At higher doses, isatin becomes sedative and demonstrates anticonvulsant properties.[5][14]

-

Monoamine Oxidase (MAO) Inhibition : Isatin is an endogenous, reversible inhibitor of MAO, showing higher selectivity for MAO-B over MAO-A.[15][16] By inhibiting MAO-B, isatin can increase levels of dopamine in the brain, a mechanism that underlies its neuroprotective effects in models of Parkinson's disease.[15][17]

Cardiovascular System

Isatin plays a significant role in cardiovascular regulation, primarily through its interaction with the atrial natriuretic peptide (ANP) signaling system.

-

Antagonism of Natriuretic Peptide Receptors : Isatin is a potent antagonist of natriuretic peptide receptors, particularly NPR-A.[4][5] It inhibits the binding of ANP to its receptor and the subsequent activation of particulate guanylate cyclase, leading to decreased production of cyclic guanosine monophosphate (cGMP).[4][18][19] Since ANP is cardioprotective, isatin's antagonism can block these protective effects.[18]

-

Inhibition of Soluble Guanylate Cyclase (sGC) : Isatin also inhibits nitric oxide (NO)-stimulated soluble guanylate cyclase at low physiological concentrations (10⁻⁸ to 10⁻⁶ M), which is a key enzyme in vasodilation.[4][20]

Cellular Proliferation and Apoptosis

At supraphysiological concentrations (typically >10-50 µM), isatin exhibits antiproliferative effects and can induce apoptosis in various cell types, including tumor cells.[4][9] This has made the isatin scaffold a significant area of interest for the development of anticancer therapeutics.[12][21] For example, isatin and its derivatives can induce apoptosis by activating caspases, suppressing anti-apoptotic proteins like Bcl-2, and targeting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[21][22][23]

Summary of Molecular Target Interactions

The following table summarizes the known interactions of isatin with key biological targets at physiological or near-physiological concentrations.

| Target | Effect of Isatin | IC₅₀ / Kᵢ Value | System/Implication | Reference |

| Monoamine Oxidase B (MAO-B) | Inhibition | ~3-4.86 µM (IC₅₀) | CNS: Neuroprotection, Dopamine regulation | [15][16][24] |

| Monoamine Oxidase A (MAO-A) | Inhibition | ~12.3-15 µM (Kᵢ) | CNS: Neurotransmitter regulation | [15][16] |

| Natriuretic Peptide Receptor A (NPR-A) Binding | Antagonism | ~0.4 µM (IC₅₀) | Cardiovascular: Regulation of blood pressure, cGMP signaling | [4][24] |

| Particulate Guanylate Cyclase (ANP-stimulated) | Inhibition | ~0.4 µM (IC₅₀) | Cardiovascular: Attenuation of ANP effects | [24] |

| Soluble Guanylate Cyclase (NO-stimulated) | Inhibition | 10⁻⁸ to 10⁻⁶ M range | Cardiovascular: Vasodilation | [4][20] |

Key Signaling Pathways and Mechanisms of Action

Isatin's diverse functions are mediated through its modulation of several critical signaling pathways. Visual representations of these pathways provide a clearer understanding of its mechanisms.

Isatin's Role in the Stress Response

Stress activates the hypothalamic-pituitary-adrenal (HPA) axis. Isatin levels are known to increase under stress, where it can influence this axis.[5][7] Natriuretic peptides (like ANP) can attenuate the HPA axis. By antagonizing natriuretic peptide receptors, isatin may block this inhibitory effect, thereby amplifying the stress response.

Caption: Putative role of isatin in modulating the HPA axis during stress.

Mechanism of MAO-B Inhibition

Isatin acts as a reversible inhibitor of MAO-B, an enzyme located on the outer mitochondrial membrane that is responsible for degrading monoamine neurotransmitters like dopamine. By inhibiting MAO-B, isatin prevents dopamine breakdown, leading to increased dopamine availability in the synapse.

Caption: Isatin's inhibition of MAO-B increases synaptic dopamine levels.

Antagonism of ANP/cGMP Signaling Pathway

Isatin directly interferes with the cardiovascular effects of Atrial Natriuretic Peptide (ANP). It competes with ANP for binding to the NPR-A receptor, which contains a particulate guanylate cyclase (pGC) domain. This inhibition prevents the conversion of GTP to cGMP, thereby blocking downstream cGMP-mediated effects like vasodilation and reduction of blood pressure.

Caption: Isatin antagonizes the ANP signaling pathway by inhibiting NPR-A.

Experimental Protocols

Accurate quantification and functional analysis of endogenous isatin are critical for understanding its physiological roles. Several methods have been developed for its detection and for studying its interactions.

Protocol: Quantification of Isatin by HPLC-UV

This method provides a convenient and reliable way to determine isatin concentrations in biological samples like urine and tissue extracts.[25]

-

Objective : To quantify isatin levels using High-Performance Liquid Chromatography with an Ultraviolet detector.

-

Principle : Isatin is separated from other components in a biological matrix by reverse-phase HPLC and detected by its UV absorbance at a characteristic wavelength.

-

Instrumentation :

-

HPLC system with a UV detector.

-

Reverse-phase C18 column.

-

-

Procedure :

-

Sample Preparation :

-

Urine: Centrifuge to remove precipitates. Dilute the supernatant with the mobile phase.

-

Tissues: Homogenize tissue in a suitable buffer (e.g., phosphate buffer). Centrifuge the homogenate and collect the supernatant. Deproteinize the supernatant using an appropriate method (e.g., perchloric acid precipitation followed by neutralization).

-

-

Chromatographic Conditions :

-

Mobile Phase : A mixture of acetonitrile and water or a suitable buffer, optimized for isatin separation.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection Wavelength : Set the UV detector to the absorption maximum of isatin (e.g., 295 nm).[26]

-

Injection Volume : 10-20 µL.

-

-

Quantification :

-

Generate a standard curve by injecting known concentrations of authentic isatin (e.g., 2 to 20 nmol/mL).[25]

-

Calculate the concentration of isatin in the samples by comparing their peak areas to the standard curve.

-

-

-

Validation : The method should be validated for linearity, precision (intra- and inter-assay variance <3%), sensitivity (limit of detection ~20 pmol per injection), and accuracy.[25][26]

Protocol: Fluorescence-Based Enzymatic Assay for Isatin Quantification

This highly specific protocol uses an isatin hydrolase enzyme to quantify isatin in blood samples.[13]

-

Objective : To specifically extract and quantify isatin from blood using an enzymatic reaction and fluorescent detection.

-

Principle : Isatin is hydrophobic and can be extracted into an organic phase. The enzyme isatin hydrolase, present in an aqueous phase, converts isatin to the hydrophilic product isatinate. This traps the molecule in the aqueous phase, allowing for specific extraction. The resulting isatinate is then chemically converted to the fluorescent compound anthranilate for quantification.

-

Workflow Diagram :

Caption: Workflow for the enzymatic quantification of isatin from blood.

-

Procedure :

-

Initial Extraction : Perform a liquid-liquid extraction of the blood sample with an organic solvent (e.g., ethyl acetate) to extract isatin.

-

Enzymatic Reaction : Mix the organic phase with an aqueous buffer containing purified isatin hydrolase. The enzyme will convert isatin to isatinate, effectively pulling it into the aqueous phase.

-

Isolation : Separate and collect the aqueous phase containing isatinate.

-

Conversion to Anthranilate : Chemically convert the isolated isatinate to anthranilate.

-

Detection : Measure the fluorescence of the resulting anthranilate using a fluorometer.

-

Quantification : Determine the original isatin concentration by comparing the fluorescence signal to a standard curve prepared with known amounts of isatin.

-

Implications for Drug Development

The diverse biological activities of the isatin core make it a "privileged scaffold" in medicinal chemistry.[12] Its derivatives have been extensively explored for a wide range of therapeutic applications.[1][2][10][11]

-

Anticancer Agents : Isatin-based compounds are being developed as inhibitors of cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and other targets crucial for cancer cell proliferation and survival.[21][23]

-

Neuroprotective Agents : As MAO-B inhibitors, isatin derivatives hold promise for the treatment of neurodegenerative disorders like Parkinson's disease.[15][27][28]

-

Antimicrobial and Antiviral Agents : The isatin nucleus has been incorporated into molecules with potent activity against various bacteria, fungi, and viruses, including HIV.[1][10][11]

-

Anxiolytics/Anxiogenics : Given isatin's role in stress and anxiety, antagonists of isatin could potentially serve as anxiolytic drugs, while agonists might be used to activate the HPA axis where therapeutically desired.[5][6][7]

Conclusion

Endogenous isatin is a multifaceted regulatory molecule with a significant and complex role in mammalian physiology. Its presence is widespread, and its levels are dynamically regulated, particularly by stress. Through its interactions with key targets like MAO-B and natriuretic peptide receptors, isatin modulates fundamental processes in the central nervous and cardiovascular systems. The continued exploration of its biological functions, aided by robust analytical methodologies, not only deepens our understanding of homeostasis and stress pathology but also provides a fertile ground for the development of novel therapeutics targeting a spectrum of human diseases.

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.ums.edu.my [eprints.ums.edu.my]

- 3. Elevated isatin ameliorates heart injury in patients with myocardial infarction after rehabilitation treatment-based metabolomics screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Isatin: role in stress and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anxiogenic activity of isatin, a putative biological factor, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isatin, an endogenous nonpeptide biofactor: A review of its molecular targets, mechanisms of actions, and their biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Recent Perspective on Discovery and Development of Diverse Therapeutic Agents Inspired from Isatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic detection and quantification assay of isatin, a putative stress biomarker in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isatin, a monoamine oxidase inhibitor, sensitizes resistant breast cancer cells to tamoxifen via MAO-A/HIF1α/MMPs modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. The influence of isatin on guanylyl cyclase of rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Determination of isatin, an endogenous monoamine oxidase inhibitor, in urine and tissues of rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ymerdigital.com [ymerdigital.com]

- 27. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethylisatin and related isatin compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Isatin and its derivatives are recognized for their diverse pharmacological activities, serving as a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis, biological activities, and experimental protocols relevant to this compound class, with a focus on applications in anticancer, antimicrobial, and anticonvulsant research.

Core Concepts: The Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a bicyclic molecule composed of a fused benzene and pyrrolidine-2,3-dione ring system. This core structure possesses a unique combination of a lactam, a ketone, and an aromatic ring, providing multiple sites for chemical modification. These modifications can significantly influence the compound's physicochemical properties and biological activity, making the isatin scaffold a privileged structure in drug design.

Synthesis of this compound

The most common and adaptable method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide synthesis. This method can be readily applied to produce this compound, starting from 3,4-dimethylaniline. The general workflow for this synthesis is depicted below.

Experimental Protocol: Sandmeyer Synthesis of Isatin (Adaptable for this compound)

This protocol is for the synthesis of the parent isatin and can be adapted for this compound by substituting aniline with 3,4-dimethylaniline.

Step 1: Preparation of Isonitrosoacetanilide

-

In a 5-liter round-bottomed flask, dissolve 90 g of chloral hydrate in 1200 mL of water.

-

Add 1300 g of crystallized sodium sulfate to the solution.

-

In a separate beaker, prepare a solution of 46.5 g of aniline in 300 mL of water, and add 51.2 g of concentrated hydrochloric acid to dissolve the amine. Add this solution to the flask.

-

Prepare a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water and add it to the reaction flask.

-

Heat the mixture to a gentle boil and continue heating until the reaction is complete (typically when the yellow precipitate of isonitrosoacetanilide has formed and the solution becomes clear).

-

Cool the mixture and filter the yellow precipitate. Wash the precipitate with water and dry.

Step 2: Cyclization to Isatin

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.

-

Slowly add 75 g of the dry isonitrosoacetanilide from Step 1 to the sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the temperature.

-

After the addition is complete, heat the solution to 80°C and maintain for 10 minutes.

-

Pour the reaction mixture onto 4 kg of crushed ice and allow it to stand.

-

Filter the resulting precipitate, which is crude isatin.

-

For purification, the crude isatin can be recrystallized from glacial acetic acid or purified via the sodium salt.

Biological Activities of Isatin Derivatives